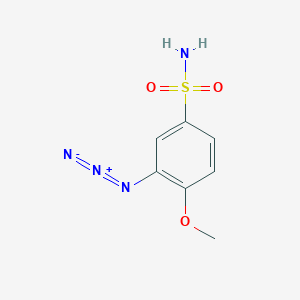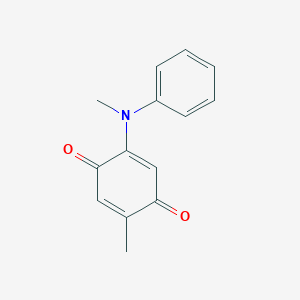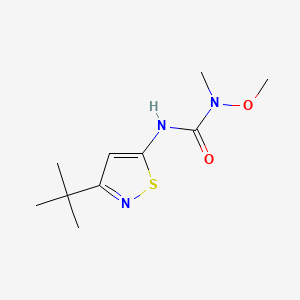![molecular formula C6H11O4P B14364144 5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one CAS No. 90683-26-4](/img/structure/B14364144.png)
5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of bicyclic phosphates and is characterized by the presence of a phosphorus atom in a five-membered ring fused with a six-membered ring containing oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus-containing reagent with a diol or triol compound, leading to the formation of the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphines or phosphites.
Substitution: The compound can participate in substitution reactions where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction can produce phosphines. Substitution reactions can result in various derivatives with different functional groups attached to the phosphorus atom.
Scientific Research Applications
5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The pathways involved may include phosphorylation or dephosphorylation processes, which are critical in cellular signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a similar bicyclic structure but contains a silicon atom instead of phosphorus.
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: Another phosphorus-containing bicyclic compound with different substituents.
Uniqueness
5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one is unique due to its specific arrangement of atoms and the presence of a phosphorus atom in a five-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90683-26-4 |
|---|---|
Molecular Formula |
C6H11O4P |
Molecular Weight |
178.12 g/mol |
IUPAC Name |
5-methyl-2,8,9-trioxa-1λ5-phosphabicyclo[3.3.1]nonane 1-oxide |
InChI |
InChI=1S/C6H11O4P/c1-6-2-4-8-11(7,10-6)9-5-3-6/h2-5H2,1H3 |
InChI Key |
ADTRXMNZGABLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCOP(=O)(O1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


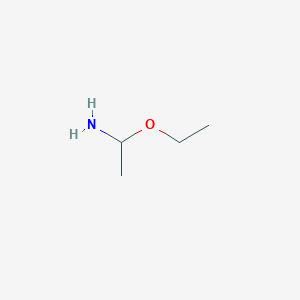
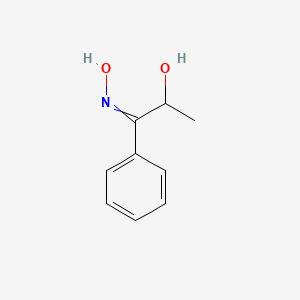
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
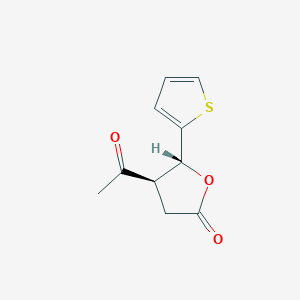

silane](/img/structure/B14364102.png)
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
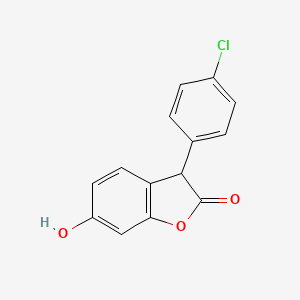
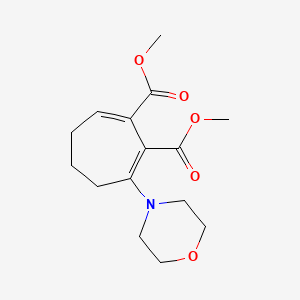
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
